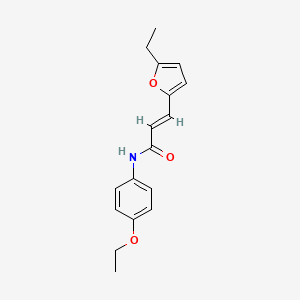
(E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acrylamide derivatives often involves the condensation of acyl chlorides with amine groups in the presence of a base. For compounds similar to (E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)acrylamide, one-pot reaction methods have been developed that involve the reaction of substituted phenylacetamides with isothiocyanates and alkylating agents in a basic medium. These methods have been shown to be effective for the selective synthesis of acrylamide derivatives with complex substituents (Bondock, 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be elucidated through single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For example, a similar compound was characterized, revealing the presence of intermolecular hydrogen bonding and π-π stacking interactions that contribute to the stability of the crystal structure (Lee, 2009).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and addition reactions. The presence of the acrylamide group allows for the formation of polymers with specific properties, such as water solubility and thermal responsiveness. These properties can be finely tuned by modifying the substituents on the phenyl ring or by incorporating other functional groups into the polymer chain (Chua, 2012).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, depend on the specific substituents and the molecular structure. Detailed studies on similar compounds have shown that the crystal packing is influenced by noncovalent interactions, including hydrogen bonding and π-π stacking, which can affect the compound's solubility and melting point (Matos, 2016).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives are largely determined by the reactivity of the acrylamide group and the nature of the substituents on the phenyl ring. These compounds can undergo nucleophilic addition reactions, participate in polymerization processes, and form complexes with metals. Studies on similar compounds have highlighted their potential applications in creating materials with specific optical and electronic properties (Rawat, 2015).
科学的研究の応用
Synthesis and Characterization of Acrylamide Derivatives
Research into the synthesis and characterization of acrylamide derivatives, such as the study on corrosion inhibitors for copper in nitric acid solutions, demonstrates the versatility of acrylamide compounds in materials science. These derivatives have shown effectiveness as corrosion inhibitors, indicating their potential utility in protecting metals from corrosion in various industrial applications (Ahmed Abu-Rayyan et al., 2022).
Photoresponsive Polymers
The development of photoresponsive polymers derived from acrylamide and azobenzene-containing acrylamides highlights the application of acrylamide derivatives in creating smart materials. These polymers exhibit reversible changes in hydrophobicity upon exposure to UV and visible light, suggesting their use in developing responsive coatings or drug delivery systems (H. Akiyama & N. Tamaoki, 2004).
Interaction with Biomolecules
The interaction of acrylamide, acrolein, and 5-hydroxymethylfurfural with amino acids and DNA provides insight into the biological relevance of acrylamide derivatives. This research is crucial for understanding the potential toxicological impacts of acrylamide and its derivatives, as well as their behavior in biological systems, which could inform their use in biotechnology and pharmaceuticals (J. Ou et al., 2020).
Flame-Retardancy and Antimicrobial Properties
Acrylamide derivatives have also been explored for their application in textiles, such as imparting flame-retardant and antimicrobial properties to cotton fabric. This research underscores the potential of acrylamide compounds in enhancing the functionality of textiles, making them safer and more durable (A. Waly et al., 2009).
Thermoresponsive Polymers
The study on thermoresponsive polymers tunable by pH and CO2, based on acrylamide derivatives, highlights the significant potential of these compounds in developing sensitive and responsive materials. These polymers' solubility can be adjusted with pH and CO2, suggesting applications in environmentally responsive coatings, drug delivery systems, and smart materials (Xue Jiang et al., 2014).
特性
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-14-9-10-16(21-14)11-12-17(19)18-13-5-7-15(8-6-13)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSZTJHXNMGFRG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




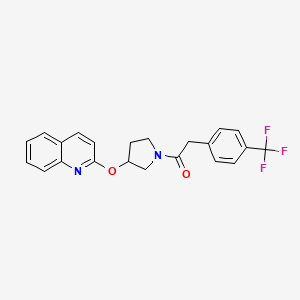
![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)
![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

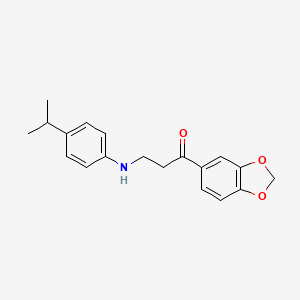
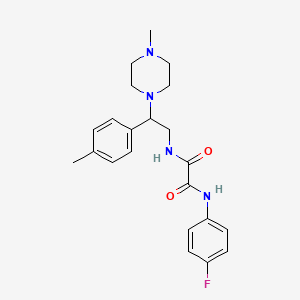
![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
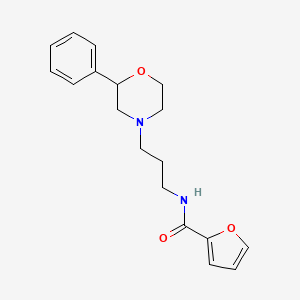
![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)